Tranquo-buscopan

Catalog No.
S570702
CAS No.
78940-00-8
M.F
C36H41BrClN3O6
M. Wt
727.1 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tranquo-buscopan

CAS Number

78940-00-8

Product Name

Tranquo-buscopan

IUPAC Name

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;bromide

Molecular Formula

C36H41BrClN3O6

Molecular Weight

727.1 g/mol

InChI

InChI=1S/C21H30NO4.C15H11ClN2O2.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1-8,15,20H,(H,17,19);1H/q+1;;/p-1/t15?,16-,17?,18?,19?,20?,22?;;/m1../s1

InChI Key

ATGMDWUJNKJMKX-KQLUJJFISA-M

SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-]

Synonyms

Tranquo-Buscopan

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-]

Isomeric SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-]

Tranquo-buscopan, also known as hyoscine butylbromide or scopolamine butylbromide, is an anticholinergic medication primarily used to alleviate abdominal pain, esophageal spasms, and bladder spasms. It is effective in treating conditions such as biliary colic and renal colic. This compound is a derivative of hyoscine, which is derived from plants in the Solanaceae family, including the deadly nightshade. Tranquo-buscopan is characterized by its ability to reduce smooth muscle contraction and secretion production stimulated by the parasympathetic nervous system through the neurotransmitter acetylcholine .

Typical for quaternary ammonium compounds. Its primary mode of action involves binding to muscarinic acetylcholine receptors, thereby inhibiting their effects. This binding prevents acetylcholine from exerting its usual influence on smooth muscles, leading to reduced contractions and secretions . The compound's stability is notable; it does not easily hydrolyze under neutral conditions but may be affected by strong acids or bases .

The biological activity of tranquo-buscopan is primarily attributed to its antimuscarinic properties. By blocking muscarinic receptors, it effectively reduces gastrointestinal motility and secretions. This mechanism makes it useful in treating various gastrointestinal disorders and managing symptoms associated with excessive secretions. Additionally, tranquo-buscopan has a lower tendency to cross the blood-brain barrier compared to other anticholinergic agents, which minimizes central nervous system side effects such as sedation or cognitive impairment .

Tranquo-buscopan can be synthesized through several methods involving the modification of hyoscine. The synthesis typically involves the bromination of hyoscine followed by the introduction of a butyl group. The specific synthetic route can vary based on desired purity and yield but generally includes:

  • Bromination: Introducing a bromine atom into the hyoscine structure.
  • Alkylation: Attaching a butyl group to form the butylbromide derivative.
  • Purification: Employing crystallization or chromatography techniques to isolate the final product .

Tranquo-buscopan is widely used in clinical settings for:

  • Management of Abdominal Pain: It alleviates pain caused by gastrointestinal spasms.
  • Treatment of Esophageal and Bladder Spasms: It provides relief from spasmodic conditions affecting these organs.
  • Palliative Care: It helps reduce excessive respiratory secretions at the end of life .

Interaction studies for tranquo-buscopan indicate potential interactions with other medications that affect the central nervous system or have anticholinergic properties. Caution is advised when co-administering with:

  • Other Anticholinergics: Increased risk of side effects such as dry mouth and urinary retention.
  • CNS Depressants: May enhance sedative effects, leading to increased drowsiness or respiratory depression .

Tranquo-buscopan shares similarities with several other compounds in terms of structure and function. Here are some comparable compounds:

Compound NameChemical StructurePrimary UseUnique Features
Hyoscine (Scopolamine)C17H20BrNTreatment of motion sickness and nauseaCrosses blood-brain barrier; CNS effects
MethscopolamineC16H20BrNManagement of peptic ulcersLess potent than hyoscine; fewer CNS side effects
Ipratropium BromideC20H30BrN3O3STreatment of COPD and asthmaQuaternary ammonium; primarily inhaled
AtropineC17H23NTreatment of bradycardia and organophosphate poisoningCNS effects; crosses blood-brain barrier

Tranquo-buscopan's uniqueness lies in its reduced central nervous system penetration, making it preferable for patients who require anticholinergic treatment without significant sedation or cognitive impairment .

Dates

Modify: 2023-07-20

Explore Compound Types